molecular formula C12H10N2O5S2 B5139290 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5139290
M. Wt: 326.4 g/mol
InChI Key: ORJDINXCOJPTLM-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as ENBTh, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of novel therapeutics.

Mechanism of Action

ENBTh exerts its anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the expression of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, ENBTh has been shown to possess potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
ENBTh has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to possess anti-cancer, anti-diabetic, and anti-microbial activities. It has also been shown to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of ENBTh is its high degree of purity, which makes it suitable for use in a variety of laboratory experiments. However, its relatively low solubility in aqueous solutions can make it difficult to work with in some applications. Additionally, its potential toxicity and limited bioavailability may limit its usefulness in certain contexts.

Future Directions

There are a number of potential future directions for research on ENBTh. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for ENBTh and related compounds may lead to the discovery of novel therapeutics with improved properties.

Synthesis Methods

The synthesis of ENBTh involves the condensation of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and 2-amino-4-thioxo-1,3-thiazolidine in the presence of a suitable catalyst. The reaction yields ENBTh as a yellow crystalline solid with a high degree of purity.

Scientific Research Applications

ENBTh has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory effects in vitro and in vivo, making it a promising candidate for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S2/c1-2-19-8-5-7(14(17)18)3-6(10(8)15)4-9-11(16)13-12(20)21-9/h3-5,15H,2H2,1H3,(H,13,16,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDINXCOJPTLM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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